N-Methylformanilide-carbonyl-13C is a derivative of N-Methylformanilide, characterized by the incorporation of a carbon-13 isotope at the carbonyl position. This compound has the molecular formula and is primarily recognized for its role in organic synthesis and as a tool in nuclear magnetic resonance (NMR) spectroscopy. The presence of the carbon-13 isotope allows for enhanced resolution in NMR studies, facilitating the investigation of molecular structures and dynamics.
N-Methylformanilide itself is a secondary amide, notable for its colorless and nearly odorless liquid form at room temperature. It is structurally related to other formamides, such as formamide and dimethylformamide, but has distinct properties that make it suitable for specific applications in chemical synthesis and analysis .
These reactions are essential for synthesizing more complex organic molecules and studying reaction mechanisms through isotopic labeling .
While N-Methylformanilide-carbonyl-13C itself may not have direct biological activity, its parent compound, N-Methylformanilide, has been investigated for its potential effects on biological systems. The compound exhibits low toxicity and is used as a solvent in various biochemical applications. Its derivatives may also be explored for pharmacological activities due to their structural similarity to biologically active compounds .
The synthesis of N-Methylformanilide-carbonyl-13C typically involves:
These methods allow for the production of N-Methylformanilide-carbonyl-13C in laboratory settings, facilitating its use in research and industrial applications .
N-Methylformanilide-carbonyl-13C serves several important functions:
The interaction studies involving N-Methylformanilide-carbonyl-13C focus on its reactivity with various nucleophiles and electrophiles. By utilizing carbon-13 NMR spectroscopy, researchers can gain insights into how the compound interacts with other molecules, helping to elucidate reaction pathways and mechanisms. Studies often compare chemical shifts induced by substituents on the carbonyl group to understand electronic effects better .
N-Methylformanilide-carbonyl-13C is related to several other compounds that exhibit similar functional groups. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Formamide | Simplest formamide; used widely as a solvent. | |
Dimethylformamide | More stable than N-Methylformanilide; common solvent. | |
Acetamide | Simple amide; used in organic synthesis. | |
N,N-Dimethylacetamide | Used as a solvent; similar reactivity profile. |
The uniqueness of N-Methylformanilide-carbonyl-13C lies in its specific isotopic labeling that aids in detailed structural studies via NMR spectroscopy, distinguishing it from other similar compounds that lack this feature .
Irritant